molecular formula C11H17NO3 B3167833 (1r,4r)-4-(Cyclopropylcarbamoyl)cyclohexane-1-carboxylic acid CAS No. 925412-99-3

(1r,4r)-4-(Cyclopropylcarbamoyl)cyclohexane-1-carboxylic acid

Cat. No.: B3167833
CAS No.: 925412-99-3
M. Wt: 211.26 g/mol
InChI Key: LDZBYRFWDPOGHE-UHFFFAOYSA-N
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Description

(1R,4R)-4-(Cyclopropylcarbamoyl)cyclohexane-1-carboxylic acid is a chemical compound characterized by its cyclohexane ring structure with a cyclopropylcarbamoyl group attached at the 4-position and a carboxylic acid group at the 1-position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with cyclohexanone as the starting material.

  • Cyclopropylcarbamoyl Group Introduction: The cyclopropylcarbamoyl group can be introduced through a reaction with cyclopropyl isocyanate.

  • Carboxylation: The carboxylic acid group is introduced via oxidation of the corresponding alcohol or reduction of the corresponding nitrile.

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

  • Reduction: The carboxylic acid group can be reduced to form alcohols.

  • Substitution: The cyclopropylcarbamoyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Common reagents include lithium aluminium hydride (LiAlH4) and borane (BH3).

  • Substitution: Common reagents include alkyl halides and amines.

Major Products Formed:

  • Oxidation: Esters, amides.

  • Reduction: Alcohols.

  • Substitution: Substituted cyclopropylcarbamoyl derivatives.

Scientific Research Applications

(1R,4R)-4-(Cyclopropylcarbamoyl)cyclohexane-1-carboxylic acid has various applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

  • Industry: It can be used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which (1R,4R)-4-(Cyclopropylcarbamoyl)cyclohexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit or activate certain enzymes, bind to receptors, or interfere with signaling pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Cyclopropylcarboxylic Acid: Similar structure but lacks the carbamoyl group.

  • Cyclohexanecarboxylic Acid: Similar backbone but different functional groups.

  • Cyclopropylamine: Similar cyclopropyl group but different functionalization.

Uniqueness: (1R,4R)-4-(Cyclopropylcarbamoyl)cyclohexane-1-carboxylic acid is unique due to its combination of cyclopropylcarbamoyl and carboxylic acid groups, which provides distinct chemical properties and reactivity compared to similar compounds.

This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications. Its synthesis, reactions, and applications continue to be areas of active research and development.

Properties

IUPAC Name

4-(cyclopropylcarbamoyl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c13-10(12-9-5-6-9)7-1-3-8(4-2-7)11(14)15/h7-9H,1-6H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZBYRFWDPOGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)NC2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1r,4r)-4-(Cyclopropylcarbamoyl)cyclohexane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(1r,4r)-4-(Cyclopropylcarbamoyl)cyclohexane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(1r,4r)-4-(Cyclopropylcarbamoyl)cyclohexane-1-carboxylic acid
Reactant of Route 4
(1r,4r)-4-(Cyclopropylcarbamoyl)cyclohexane-1-carboxylic acid
Reactant of Route 5
(1r,4r)-4-(Cyclopropylcarbamoyl)cyclohexane-1-carboxylic acid
Reactant of Route 6
(1r,4r)-4-(Cyclopropylcarbamoyl)cyclohexane-1-carboxylic acid

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